1H-Imidazol-2-carboxamida

Descripción general

Descripción

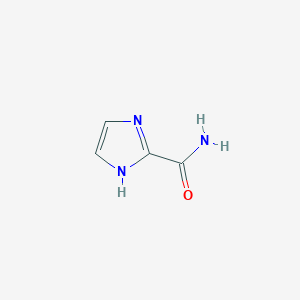

1H-Imidazole-2-carboxamide is a heterocyclic compound that features an imidazole ring with a carboxamide group at the second position. Imidazoles are known for their significant role in various biological processes and their presence in many pharmacologically active molecules. The imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms, which imparts unique chemical properties to the compound.

Aplicaciones Científicas De Investigación

1H-Imidazole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mecanismo De Acción

Target of Action

1H-Imidazole-2-carboxamide is a derivative of imidazole, a heterocyclic compound that is a key component in many biologically active molecules . The presence of the carboxamide moiety in imidazole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

It is known that the carboxamide moiety in imidazole derivatives can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction could lead to changes in the function of these enzymes and proteins, affecting various biological processes.

Biochemical Pathways

For instance, it is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole moiety is also involved in the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the synthesis of imidazoles can be influenced by various factors, including temperature and humidity .

Análisis Bioquímico

Biochemical Properties

1H-Imidazole-2-carboxamide, like other imidazoles, can interact with a variety of enzymes and proteins through hydrogen bonds, often inhibiting their activity . The presence of a carboxamide moiety in imidazole derivatives is known to enhance these interactions .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazole moieties are known to be part of some natural products such as histidine, purine, histamine, and DNA-based structures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can lead to the formation of the imidazole ring. The reaction typically proceeds through a series of steps including addition, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: In an industrial setting, the synthesis of 1H-Imidazole-2-carboxamide may involve the use of high-throughput methods and continuous flow reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Imidazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction could produce imidazole-2-carboxaldehyde.

Comparación Con Compuestos Similares

1H-Imidazole-2-carboxamide can be compared with other imidazole derivatives such as:

1H-Imidazole-4-carboxamide: Similar structure but with the carboxamide group at the fourth position.

1H-Imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

1H-Imidazole-2-thiol: Features a thiol group at the second position.

Uniqueness: 1H-Imidazole-2-carboxamide is unique due to its specific positioning of the carboxamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

1H-Imidazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1H-Imidazole-2-carboxamide is characterized by its imidazole ring, which contributes to its biological activity. The compound exists in a neutral form between pH 6-10, which is crucial for its interaction with biological targets . The structural versatility allows it to engage in various molecular interactions, particularly hydrogen bonding.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1H-imidazole-2-carboxamide exhibit potent antibacterial properties, particularly against Gram-negative bacteria. For instance, a specific derivative was shown to reverse carbapenem resistance in Pseudomonas aeruginosa by effectively inhibiting metallo-β-lactamases (MBLs) . This compound displayed synergistic effects when combined with meropenem, enhancing its efficacy against resistant strains.

| Compound | Activity | Target Bacteria | Mechanism |

|---|---|---|---|

| 55 | Potent | Pseudomonas aeruginosa | MBL inhibition |

| JNJ-28312141 | High affinity | CSF1R | Antagonist action |

Antitubercular Activity

1H-Imidazole-2-carboxamide derivatives have also been investigated for their antitubercular properties. A study identified several new compounds that showed promising activity against Mycobacterium tuberculosis, indicating their potential as new anti-TB agents . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazole ring significantly influenced their efficacy.

The biological activity of 1H-imidazole-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of MBLs, which are critical in antibiotic resistance. By binding to the active site of these enzymes, it prevents the breakdown of β-lactam antibiotics .

- Molecular Recognition : Its ability to form non-covalent complexes with DNA bases suggests potential applications in DNA sequencing technologies. The compound's recognition capabilities stem from its hydrogen-bonding interactions with nucleobases .

- Antagonistic Effects : Some derivatives function as selective antagonists for specific receptors, such as the CSF1R, which plays a role in immune response modulation .

Case Studies

Several case studies highlight the therapeutic potential of 1H-imidazole-2-carboxamide:

- Study on Carbapenem Resistance : A derivative was tested in vivo and showed a good pharmacokinetic profile while effectively reversing resistance mechanisms in Escherichia coli expressing VIM-type MBLs .

- Antitubercular Screening : New benzo[d]imidazole-2-carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds exhibited significant cytotoxicity against infected cells while maintaining low toxicity to normal cells .

Propiedades

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.